molecular formula C4H7NaO3 B587432 rac 3-Hydroxybutyric Acid-d4 Sodium Salt CAS No. 1219804-68-8

rac 3-Hydroxybutyric Acid-d4 Sodium Salt

Cat. No.: B587432
CAS No.: 1219804-68-8
M. Wt: 130.111
InChI Key: NBPUSGBJDWCHKC-GRONTCIHSA-M
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Description

rac 3-Hydroxybutyric Acid-d4 Sodium Salt: is a deuterium-labeled analogue of 3-Hydroxybutyric Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. It is a key intermediate in the biosynthesis and metabolism of fatty acids and exists widely in biological systems .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of 3-Hydroxybutyric Acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water or other deuterated compounds as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully controlled to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

rac 3-Hydroxybutyric Acid-d4 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetoacetate.

    Reduction: It can be reduced to form butyrate.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Acetoacetate

    Reduction: Butyrate

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways of fatty acid metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

    Industry: Used in the production of biodegradable polymers and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybutyric Acid
  • Sodium 3-Hydroxybutyrate
  • DL-β-Hydroxybutyric Acid Sodium Salt

Uniqueness

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .

Properties

IUPAC Name

sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-GRONTCIHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857737
Record name Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-68-8
Record name Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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